

# Electronic properties and reactivity of 1-fluoro-2nitrobenzene

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An In-depth Technical Guide to the Electronic Properties and Reactivity of **1-Fluoro-2-nitrobenzene** 

### **Abstract**

**1-Fluoro-2-nitrobenzene** (CAS No: 1493-27-2) is a critical chemical intermediate in the synthesis of a wide array of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique molecular structure, featuring a fluorine atom and a nitro group positioned ortho to each other on a benzene ring, imparts distinct electronic properties and a high degree of reactivity.[1] The potent electron-withdrawing nature of the nitro group significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the fluorine atom an excellent leaving group.[1][2] This guide provides a comprehensive overview of the electronic characteristics, spectroscopic data, and key reactive pathways of **1-fluoro-2-nitrobenzene**, supplemented with detailed experimental protocols and mechanistic diagrams to serve as a technical resource for researchers, scientists, and professionals in drug development.

# **Electronic and Physical Properties**

The electronic landscape of **1-fluoro-2-nitrobenzene** is dominated by the strong inductive and resonance effects of the nitro group, which polarizes the molecule and influences its physical properties. This polarization is reflected in its significant dipole moment. The quantitative physical and electronic properties are summarized in the table below.



Table 1: Physical and Electronic Properties of 1-Fluoro-2-nitrobenzene

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>4</sub> FNO <sub>2</sub>	[1][3]
Molecular Weight	141.10 g/mol	[4]
Appearance	Clear to slight yellow liquid	[1][4]
Density	1.338 g/mL at 25 °C	[5]
Melting Point	-9 to -6 °C	[5]
Boiling Point	116 °C at 22 mmHg	[5]
Refractive Index (n20/D)	1.532	[6]
Dipole Moment	4.60 D	[7]
Electron Affinity (EA)	1.08 ± 0.10 eV	[8]

## **Spectroscopic Data**

Spectroscopic analysis is fundamental to the characterization of **1-fluoro-2-nitrobenzene**. Data from NMR, IR, and mass spectrometry provide a detailed fingerprint of its molecular structure.

Table 2: Spectroscopic Data for **1-Fluoro-2-nitrobenzene** 



Technique	Data Highlights	Reference
¹H NMR	Chemical shifts (ppm) are observed around 8.06, 7.65, and in the 7.18-7.44 range, corresponding to the aromatic protons.	[9]
<sup>13</sup> C NMR	Data available in spectral databases.	[4]
<sup>19</sup> F NMR	Data available in spectral databases.	[10]
IR Spectroscopy	Spectra show characteristic absorption bands for C-F, C-NO <sub>2</sub> , and aromatic C-H bonds.	[4][11]
Mass Spectrometry (EI)	Molecular Ion (M+): m/z 141. Key fragments observed at m/z 95 and 75.	[4][11]

## **Reactivity and Key Transformations**

The reactivity of **1-fluoro-2-nitrobenzene** is primarily characterized by two key transformations: nucleophilic aromatic substitution at the fluorine-bearing carbon and the reduction of the nitro group.

## **Nucleophilic Aromatic Substitution (SNAr)**

**1-Fluoro-2-nitrobenzene** is highly susceptible to nucleophilic aromatic substitution. The strong electron-withdrawing nitro group deactivates the ring for electrophilic attack but strongly activates it for nucleophilic attack, particularly at the ortho and para positions.[1][2] This activation stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining step.[12][13] The high electronegativity of the fluorine atom further enhances this effect through induction and serves as an excellent leaving group, a characteristic that distinguishes SNAr from aliphatic substitutions (SN1/SN2).[12] Consequently, the rate of nucleophilic substitution on ortho-fluoronitrobenzene is greater than that of its para-isomer due to the pronounced inductive effect at the closer ortho position.[2]

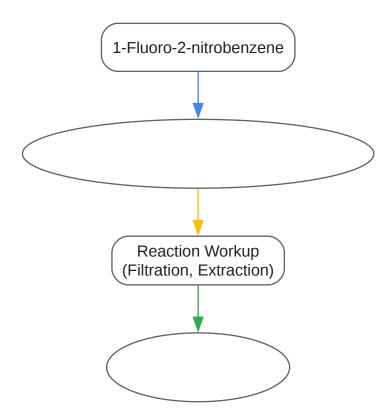


Mechanism of Nucleophilic Aromatic Substitution (SNAr).

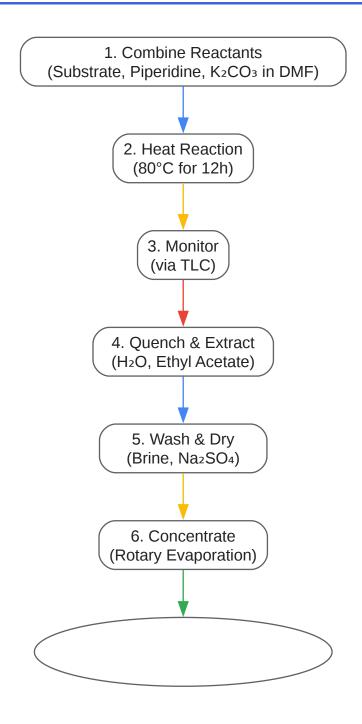
## **Reduction of the Nitro Group**

The reduction of the nitro group in **1-fluoro-2-nitrobenzene** to an amino group is a fundamental transformation, yielding 2-fluoroaniline. This product is a valuable intermediate for synthesizing fluorine-containing pharmaceuticals and dyes.[14] This conversion can be achieved through various methods, including catalytic hydrogenation (e.g., using Raney Nickel or Pd/C) or with metal-acid systems (e.g., Fe in acid).[15] The choice of reducing agent is crucial to ensure high chemoselectivity and to avoid undesirable side reactions like dehalogenation.









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